molecular formula C19H19NO4 B4163678 1-[2-(4-Benzylphenoxy)ethoxy]pyrrolidine-2,5-dione

1-[2-(4-Benzylphenoxy)ethoxy]pyrrolidine-2,5-dione

Cat. No.: B4163678
M. Wt: 325.4 g/mol
InChI Key: CKRYRMAFKJNECW-UHFFFAOYSA-N
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Description

1-[2-(4-Benzylphenoxy)ethoxy]pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidinedione core with a benzylphenoxyethoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Benzylphenoxy)ethoxy]pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the benzylphenoxyethoxy intermediate. This intermediate is then reacted with a pyrrolidinedione derivative under specific conditions to yield the final product. Common reagents used in these reactions include strong bases and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Benzylphenoxy)ethoxy]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Electrophilic aromatic substitution is common due to the presence of the benzylphenoxy group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are often used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like bromine (Br₂) or sulfuric acid (H₂SO₄) can be used for electrophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-[2-(4-Benzylphenoxy)ethoxy]pyrrolidine-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(4-Benzylphenoxy)ethoxy]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(4-phenoxy)ethoxy]-2,5-pyrrolidinedione
  • 1-[2-(4-methylphenoxy)ethoxy]-2,5-pyrrolidinedione
  • 1-[2-(4-chlorophenoxy)ethoxy]-2,5-pyrrolidinedione

Uniqueness

1-[2-(4-Benzylphenoxy)ethoxy]pyrrolidine-2,5-dione is unique due to the presence of the benzyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. This structural feature may enhance its binding affinity to certain molecular targets or alter its pharmacokinetic properties.

Properties

IUPAC Name

1-[2-(4-benzylphenoxy)ethoxy]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c21-18-10-11-19(22)20(18)24-13-12-23-17-8-6-16(7-9-17)14-15-4-2-1-3-5-15/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKRYRMAFKJNECW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OCCOC2=CC=C(C=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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